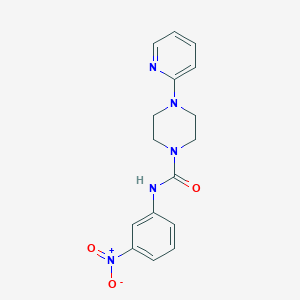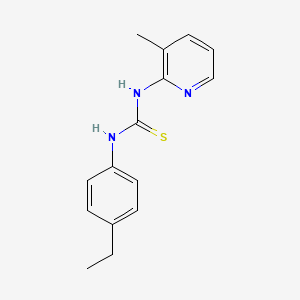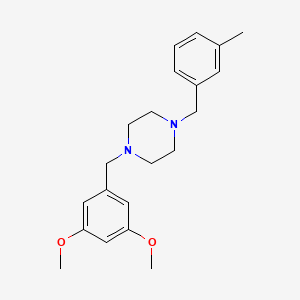
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine, also known as TMB-4, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. TMB-4 is a member of the ethylenediamine family of compounds, which are known for their diverse biological activities. TMB-4 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is not fully understood, but it is thought to act through multiple pathways. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to activate the Nrf2-ARE pathway, which plays a critical role in cellular defense against oxidative stress. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell damage. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to improve cardiovascular function and to protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is its diverse range of biological activities, which makes it a promising candidate for further research. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to be relatively non-toxic, making it a safe compound to use in laboratory experiments. However, one of the limitations of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine is its relatively low solubility, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are many potential future directions for research on N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine. One area of interest is its potential use in the treatment of cancer. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have anti-cancer properties, and further research is needed to determine its efficacy in treating various types of cancer. Additionally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have neuroprotective properties, and further research is needed to determine its potential use in the treatment of neurodegenerative disorders. Finally, N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been shown to have anti-inflammatory and anti-oxidant properties, and further research is needed to determine its potential use in the treatment of various inflammatory and oxidative stress-related diseases.
Méthodes De Synthèse
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine can be synthesized using a multi-step process starting from 2,3,4-trimethoxybenzaldehyde and diethylamine. The synthesis involves the use of various reagents and catalysts, and the final product is obtained through a series of purification steps. The synthesis of N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been extensively studied and optimized, resulting in high yields and purity.
Applications De Recherche Scientifique
N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been studied extensively for its potential applications in the field of medicine. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties. N,N-diethyl-N'-methyl-N'-(2,3,4-trimethoxybenzyl)-1,2-ethanediamine has been studied for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-19(8-2)12-11-18(3)13-14-9-10-15(20-4)17(22-6)16(14)21-5/h9-10H,7-8,11-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDMZCRFPWBTGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B5872613.png)
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5872620.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentylglycinamide](/img/structure/B5872629.png)
![3-[(4-nitrobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5872633.png)


![N-benzyl-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5872657.png)


![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![3-[2-(3,4-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5872690.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)